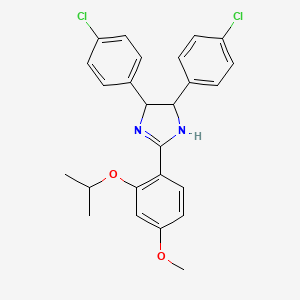

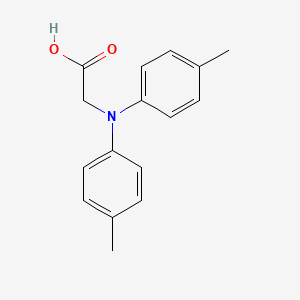

![molecular formula C9H12O6 B12515628 (5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione](/img/structure/B12515628.png)

(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione is a complex organic compound with significant stereochemistry. This compound is characterized by its unique structure, which includes a dioxolane ring and a hydroxyoxolane ring. The stereochemistry of the compound is defined by the (5R) and (4S) configurations, which are crucial for its chemical behavior and interactions.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von (5R)-5-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dion umfasst typischerweise mehrere Schritte, darunter die Bildung des Dioxolanrings und die anschließende Einführung der Hydroxyoxolan-Einheit. Eine übliche Methode beinhaltet die Verwendung chiraler Katalysatoren, um sicherzustellen, dass die richtige Stereochemie erreicht wird. Die Reaktionsbedingungen umfassen häufig kontrollierte Temperaturen und die Verwendung spezifischer Lösungsmittel, um die gewünschten Transformationen zu ermöglichen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung automatisierter Reaktoren umfassen, um Konsistenz und Effizienz zu gewährleisten. Der Prozess umfasst typischerweise strenge Reinigungsschritte, um das gewünschte Stereoisomer zu isolieren. Techniken wie Kristallisation und Chromatographie werden häufig eingesetzt, um einen hohen Reinheitsgrad zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5R)-5-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann zu einem Keton oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Alkoholabkömmlinge zu bilden.

Substitution: Der Dioxolanring kann Substitutionsreaktionen mit Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile wie Amine für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschter Transformation, umfassen aber im Allgemeinen kontrollierte Temperaturen und spezifische Lösungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Ketone, Alkohole und substituierte Dioxolan-Derivate. Die spezifischen Produkte hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

(5R)-5-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als chiraler Baustein bei der Synthese komplexer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Enzymen untersucht.

Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als pharmazeutischer Zwischenstoff zu untersuchen.

Industrie: Es wird bei der Herstellung von Feinchemikalien und als Vorläufer für verschiedene industrielle Anwendungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von (5R)-5-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Stereochemie der Verbindung ermöglicht es ihr, in die aktiven Zentren von Enzymen zu passen, wo sie als Inhibitor oder Aktivator wirken kann. Die beteiligten Pfade umfassen die Bindung an das aktive Zentrum von Enzymen und die Veränderung ihrer Aktivität, was zu verschiedenen biologischen Wirkungen führen kann.

Wirkmechanismus

The mechanism of action of (5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, where it can act as an inhibitor or activator. The pathways involved include binding to the active site of enzymes and altering their activity, which can lead to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (4R,5R)-4,5-Dihydroxyhexansäure-gamma-lacton

- 2-(2-(Dimethylamino)ethoxy)ethanol

- (4R,5R)- und (4S,5S)-1-Alkyl-4-(4′-Nitrophenyl)-1-azonium-3,7-dioxabicyclo[3.3.0]octan-halogenide

Einzigartigkeit

Was (5R)-5-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dion von ähnlichen Verbindungen abhebt, ist seine spezifische Stereochemie und das Vorhandensein sowohl eines Dioxolan- als auch eines Hydroxyoxolanrings. Diese einzigartige Struktur verleiht ihr unterschiedliche chemische Eigenschaften und Reaktivität, was sie für bestimmte Anwendungen in Forschung und Industrie wertvoll macht.

Eigenschaften

Molekularformel |

C9H12O6 |

|---|---|

Molekulargewicht |

216.19 g/mol |

IUPAC-Name |

(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione |

InChI |

InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,6-7,11H,3H2,1-2H3/t4-,6?,7+/m0/s1 |

InChI-Schlüssel |

MISOEURIHVOGJZ-WTRRFROCSA-N |

Isomerische SMILES |

CC1(OC[C@H](O1)[C@@H]2C(=O)C(C(=O)O2)O)C |

Kanonische SMILES |

CC1(OCC(O1)C2C(=O)C(C(=O)O2)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12515546.png)

![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12515551.png)

![2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12515564.png)

![2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B12515566.png)

![Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane](/img/structure/B12515582.png)

![5-{2-[(4-Methoxyphenyl)amino]ethenyl}-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12515594.png)

![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(1-methylethyl)-3-thioxo-](/img/structure/B12515600.png)

![1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)-](/img/structure/B12515610.png)